5-(5-Methoxy-1-methyl-1H-indol-3-yl)oxazole
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Overview
Description
5-(5-Methoxy-1-methyl-1H-indol-3-yl)oxazole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . The specific synthetic route and reaction conditions for 5-(5-Methoxy-1-methyl-1H-indol-3-yl)oxazole would involve similar steps, with additional modifications to introduce the oxazole ring.
Chemical Reactions Analysis
5-(5-Methoxy-1-methyl-1H-indol-3-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of electron-donating groups.
Scientific Research Applications
5-(5-Methoxy-1-methyl-1H-indol-3-yl)oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Methoxy-1-methyl-1H-indol-3-yl)oxazole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological processes. For example, they can act as agonists or antagonists of serotonin receptors, which play a crucial role in mood regulation and other physiological functions .
Comparison with Similar Compounds
5-(5-Methoxy-1-methyl-1H-indol-3-yl)oxazole can be compared with other indole derivatives such as:
3-(5-methoxy-1H-indol-3-yl)propanoic acid: Another indole derivative with similar structural features.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: A compound with a similar indole core but different functional groups.
These compounds share the indole scaffold but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
5-(5-methoxy-1-methylindol-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C13H12N2O2/c1-15-7-11(13-6-14-8-17-13)10-5-9(16-2)3-4-12(10)15/h3-8H,1-2H3 |
InChI Key |
VZHLCBHFLQETTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C3=CN=CO3 |
Origin of Product |
United States |
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